molecular formula C20H22N4O2 B5798845 methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5798845
M. Wt: 350.4 g/mol
InChI Key: GDEJPETXJQVURM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole-quinoxaline core. The structure features:

  • Position 2: An amino group, which may participate in hydrogen bonding or serve as a site for further functionalization.
  • Position 3: A methyl ester, influencing solubility and reactivity.

Properties

IUPAC Name

methyl 2-amino-1-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-20(25)16-17-19(23-15-10-6-5-9-14(15)22-17)24(18(16)21)12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJPETXJQVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds, including methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit potent antitumor properties.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results demonstrated that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective doses for inhibiting cell growth .
CompoundCell LineIC50 (µM)
Compound AMCF-75.4
Compound BHepG27.2
Compound CHCT1166.9

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory effects. Research indicates that pyrroloquinoxaline derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Neuropharmacological Applications

The neuropharmacological potential of this compound is also being explored, particularly regarding its effects on neurotransmitter systems.

Research Findings

Studies have suggested that derivatives may act as modulators of neurotransmitter activity, potentially offering therapeutic benefits in conditions like depression and anxiety. The ability to influence serotonin and dopamine pathways makes such compounds relevant in developing new psychiatric medications .

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly impacts physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Cyclohex-1-en-1-ylethyl C₂₁H₂₃N₄O₂* ~363.44 Cyclohexene moiety introduces unsaturation, enhancing rigidity .
Ethyl 2-Amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C₁₉H₂₄N₄O₂ 340.43 Longer aliphatic chain increases lipophilicity (logP ~3.2).
Ethyl 2-Amino-1-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl C₂₀H₁₆F₃N₄O₂ 425.37 Electron-withdrawing CF₃ group enhances metabolic stability.
Ethyl 2-Amino-1-(Cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Cyclohexylmethyl C₂₁H₂₇N₄O₂ 367.47 Saturated cyclohexane reduces steric hindrance compared to cyclohexene.

*Estimated based on analogs.

Key Findings :

  • Cyclohexene vs. Cyclohexane : The unsaturated cyclohexene group in the target compound may improve binding affinity in hydrophobic pockets compared to saturated analogs like due to planar geometry .
  • Aromatic vs.

Ester Group Variations at Position 3

The ester group at position 3 influences hydrolysis rates and bioavailability:

Compound Name Ester Group Molecular Weight (g/mol) Hydrolysis Rate (t₁/₂)* Bioavailability (F%)*
Target Compound (Methyl Ester) Methyl ~363.44 Fast Moderate (~40%)
Ethyl 2-Amino-1-Hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Ethyl 340.43 Moderate High (~60%)
Methyl 2-Amino-1-(4-Ethoxycarbonylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Methyl 454.50 Slow Low (~25%)

*Estimated based on ester reactivity trends.

Key Findings :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit slower hydrolysis, enhancing plasma stability but requiring higher doses for efficacy.
  • Bulky Ester Groups : The 4-ethoxycarbonylphenyl substituent in sterically hinders esterase activity, prolonging half-life but reducing absorption.

Electronic and Steric Effects

  • Amino Group at Position 2: Present in all analogs, this group facilitates hydrogen bonding with targets like kinase ATP pockets .
  • Cyclohexene vs. Trifluoromethylphenyl : Cyclohexene’s moderate electron-withdrawing effect balances solubility and reactivity, whereas CF₃ in strongly withdraws electrons, altering charge distribution.

Biological Activity

Methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrroloquinoxaline structure, which is known to exhibit diverse biological activities. Its molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2} with a molecular weight of 284.36 g/mol. The presence of the cyclohexene moiety contributes to its lipophilicity, which may enhance its biological efficacy.

Antimycobacterial Activity

Recent studies have indicated that derivatives of quinoxaline, including those with similar structural frameworks to this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds with a quinoxaline core demonstrated minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to over 500 µg/mL, with many exhibiting moderate to high activity (MIC < 15.625 µg/mL) against M. tuberculosis H37Ra .

A comparative analysis of various derivatives revealed that modifications at specific positions on the quinoxaline ring can significantly impact their biological activity. For example, substituents that enhance lipophilicity were found to improve antimycobacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that several quinoxaline derivatives, including those related to this compound, exhibit low cytotoxicity against human cell lines such as HEK-293 cells. This suggests a favorable therapeutic index for these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed based on modifications to the quinoxaline core and substituents on the cyclohexene ring. Key findings include:

Modification Effect on Activity
Electron-withdrawing groups at C6Increase in antimycobacterial activity
Lipophilic substituentsEnhanced cellular uptake and efficacy
Aromatic substitutionsImproved binding affinity to target enzymes

These findings highlight the importance of chemical modifications in optimizing the biological activity of quinoxaline derivatives.

Case Studies

Several case studies have documented the biological activities of compounds structurally related to this compound:

  • Antitubercular Activity : A study involving various quinoxaline derivatives showed that specific substitutions led to MIC values as low as 0.65 µM against M. tuberculosis, indicating strong antitubercular potential .
  • Cytotoxicity Assessment : In another study, several derivatives were tested for cytotoxic effects on human cell lines, revealing minimal toxicity and suggesting a promising therapeutic profile for further development .

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis follows multi-step protocols common to pyrroloquinoxaline derivatives. Key steps include:
  • Condensation : Reacting substituted quinoxaline precursors with cyclohexenylethylamine under reflux in DMF at 80°C for 8–12 hours .
  • Cyclization : Using POCl₃ as a cyclizing agent at 60°C to form the pyrrolo-quinoxaline core .
  • Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution .
    Optimization strategies:
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy :
  • ¹H NMR : Identify protons on the cyclohexenylethyl group (δ 5.5–5.7 ppm for vinyl protons) and aromatic quinoxaline protons (δ 7.2–8.3 ppm) .
  • ¹³C NMR : Confirm the ester carbonyl (δ ~165 ppm) and cyclohexenyl carbons (δ 120–130 ppm) .
  • Mass spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (±0.5 Da) .
  • IR spectroscopy : Detect amine (–NH₂, ~3350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets such as kinases or DNA?

  • Methodological Answer : Integrate computational tools to model binding interactions:
  • Molecular docking : Use AutoDock Vina to dock the compound into target sites (e.g., FGFR1 kinase, PDB:3RHX). Focus on hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the cyclohexenyl group .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions influencing reactivity (B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess binding stability in solvated systems, analyzing root-mean-square deviation (RMSD) of ligand-receptor complexes .

Q. What strategies resolve contradictory data in cytotoxicity assays across different cell lines for this compound?

  • Methodological Answer : Address inconsistencies through systematic validation:
  • Dose-response profiling : Test a wide concentration range (0.1–100 μM) in triplicate across cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .
  • Off-target screening : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions .
  • Orthogonal assays : Combine ATP-based viability assays with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to rule out artifactual results .

Q. How does the cyclohexenylethyl substituent influence the compound's pharmacokinetic properties compared to other analogs?

  • Methodological Answer : Compare substituent effects using pharmacokinetic assays:
  • Lipophilicity : Calculate logP values (e.g., ChemAxon) to assess membrane permeability. The cyclohexenyl group increases logP by ~1.5 units vs. methyl analogs, enhancing blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Bulkier substituents reduce CYP3A4-mediated oxidation, improving stability .
  • Plasma protein binding : Use equilibrium dialysis to quantify binding (%)—cyclohexenylethyl may lower free fraction due to hydrophobic interactions .

Additional Methodological Considerations

Q. What techniques are recommended for analyzing stereochemical effects in derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra of resolved enantiomers to assign absolute configurations .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the cyclohexenylethyl group .

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